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Compound of Interest

Compound Name: 1H-pyrazol-5-amine

Cat. No.: B8146055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. Due
to prototropic tautomerism, this compound exists in equilibrium between two forms: 1H-
pyrazol-5-amine and the more stable 1H-pyrazol-3-amine. The spectroscopic data presented
herein corresponds to the major tautomer, 3-aminopyrazole. This document is intended to
serve as a core reference for the identification, characterization, and quality control of this
compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminopyrazole, the
predominant tautomer of 1H-pyrazol-5-amine.

Table 1: *H NMR Spectral Data of 3-Aminopyrazole
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~5.4 Doublet ~2.2 H4

~7.3 Doublet ~2.2 H5

~4.5 Broad Singlet NH:2

~11.5 Broad Singlet NH

Solvent: DMSO-ds

Table 2: 13C NMR Spectral Data of 3-Aminopyrazole[1]

Chemical Shift (8) ppm

Assighment

~155 C3
~128 C5
~90 C4
Solvent: DMSO-de
Table 3: IR Spectral Data of 3-Aminopyrazole
Wavenumber (cm~—?) Assighment

3400 - 3200 N-H stretching (amine and pyrazole)
~1630 N-H bending (scissoring)

~1560 C=N stretching

~1480 C=C stretching

Table 4: Mass Spectrometry Data of 3-Aminopyrazole
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m/z Ratio Relative Intensity Assignment

83 High [M]* (Molecular lon)
55 Moderate [M - N2]*

54 Moderate [M - HCNJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These can be adapted based on the specific instrumentation and laboratory

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To determine the chemical structure and connectivity of protons and carbons in

the molecule.
¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:
o Weigh approximately 5-10 mg of 3-aminopyrazole.
o Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the sample.
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2
seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid 3-aminopyrazole sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition:
o Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Perform a background scan prior to the sample scan to subtract atmospheric
contributions.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
 Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
e Sample Introduction:

o Introduce a small amount of the sample into the ion source, typically via a direct insertion
probe for solid samples.

o Data Acquisition:

o Acquire the mass spectrum in the positive ion mode.
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o Typical parameters for El include an ionization energy of 70 eV and a mass range of 40-
200 m/z.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 1H-pyrazol-5-amine.
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Caption: Tautomeric equilibrium of 1H-pyrazol-5-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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